molecular formula C10H17NO3 B068960 (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate CAS No. 162107-49-5

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

Cat. No.: B068960
CAS No.: 162107-49-5
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPILXPLMVYREQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Reactant of Route 2
(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Reactant of Route 3
(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Reactant of Route 4
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(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Reactant of Route 6
(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate
Customer
Q & A

Q1: What is the significance of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in natural product synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of Jaspine B [, ]. Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines [, ]. Therefore, efficient synthesis of this compound is important for accessing this potentially valuable natural product for further research.

Q2: Can you describe the different synthetic routes explored for producing this compound?

A2: Two distinct synthetic approaches have been explored, both starting from L-Serine:

  • Route 1: This seven-step synthesis [] involves esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection, resulting in an overall yield of 41%.
  • Route 2: This alternative seven-step route [] utilizes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30%.

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